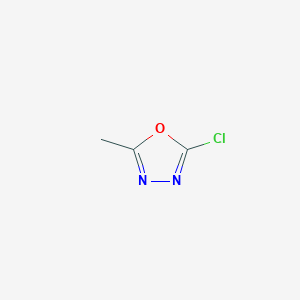
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide
Descripción general
Descripción
“N-(2,4-Difluorophenyl)-2-fluorobenzamide” is a compound that has been synthesized and studied . It’s a tri-fluorinated benzamide, which means it contains three fluorine atoms . It’s worth noting that this compound is different from “N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide”, but they share some structural similarities.
Synthesis Analysis
The compound “N-(2,4-difluorophenyl)-2-fluorobenzamide” was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . The yield was high, at 87% .Molecular Structure Analysis
In the crystal structure of “N-(2,4-difluorophenyl)-2-fluorobenzamide”, both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° . The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from both aromatic rings .Aplicaciones Científicas De Investigación
Environmental Degradation
Polyfluoroalkyl chemicals, which include molecules similar to N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide, are extensively used in industrial and commercial applications. These substances can degrade into perfluorinated carboxylic acids (PFCAs) and sulfonic acids (PFSAs) through abiotic and microbial degradation processes. Understanding the biodegradability and environmental fate of such precursors is crucial for evaluating their impact on ecosystems and human health (Liu & Avendaño, 2013).
Organic Synthesis and Material Science
The fluorinated compounds, including structures analogous to this compound, are fundamental in developing materials for organic optoelectronics, sensors, and organic light-emitting diodes (OLEDs). The design and synthesis of new conjugated systems that incorporate fluorinated moieties are critical for enhancing the performance of these applications. Such materials have shown potential as 'metal-free' infrared emitters, emphasizing the importance of fluorinated compounds in advancing organic semiconductor technology (Squeo & Pasini, 2020).
Analytical Chemistry
In analytical chemistry, fluorinated compounds similar to this compound have been explored for their application in developing sensitive and selective detection methods. These include the use of antibodies and biosensors for detecting environmental pollutants and toxic substances, showcasing the role of fluorinated compounds in enhancing the specificity and efficiency of detection assays (Fránek & Hruška, 2018).
Green Chemistry
Advancements in green chemistry have highlighted the importance of conducting fluoroalkylation reactions, including those involving this compound, in aqueous media. These efforts aim to develop environmentally benign methods for incorporating fluorinated groups into target molecules, addressing the challenges associated with traditional hydrophobic fluoroalkylation reactions. The exploration of catalytic systems and new reagents in water or water presence marks a significant step towards sustainable synthetic practices (Song et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide is currently unknown
Mode of Action
It is known that the compound forms intramolecular contacts with an ortho-f12 atom . This interaction could potentially influence the compound’s interaction with its targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently unavailable .
Análisis Bioquímico
Biochemical Properties
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, often through hydrogen bonding and molecular stacking interactions. For instance, it has been observed to form hydrogen bonds with amide groups and engage in ring-stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and influence the binding affinity of the compound to its targets.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways by binding to key proteins involved in signal transduction, thereby altering gene expression patterns and metabolic fluxes within the cell . These changes can lead to alterations in cell function, including effects on cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects with minimal toxicity. At higher doses, it can induce adverse effects, including toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO/c9-4-1-2-6(5(10)3-4)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBSEUVNGYXFLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243695 | |
| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98651-71-9 | |
| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98651-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-difluorophenyl)-2,2,2-trifluoroacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















